1-(Phenethylsulfonyl)-4-(phenylsulfonyl)piperidine
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Overview
Description
1-(Phenethylsulfonyl)-4-(phenylsulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of phenethylsulfonyl and phenylsulfonyl groups attached to a piperidine ring
Preparation Methods
The synthesis of 1-(Phenethylsulfonyl)-4-(phenylsulfonyl)piperidine typically involves the reaction of piperidine with phenethylsulfonyl chloride and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(Phenethylsulfonyl)-4-(phenylsulfonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl groups to sulfide groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the sulfonyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Phenethylsulfonyl)-4-(phenylsulfonyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Phenethylsulfonyl)-4-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The phenethylsulfonyl and phenylsulfonyl groups can interact with enzymes and receptors, modulating their activity. The piperidine ring can also play a role in the compound’s binding affinity and selectivity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(Phenethylsulfonyl)-4-(phenylsulfonyl)piperidine can be compared with other piperidine derivatives such as 1-(phenylsulfonyl)piperidine and 1-(phenethylsulfonyl)piperidine. These compounds share similar structural features but differ in the nature and position of the substituents on the piperidine ring. The presence of both phenethylsulfonyl and phenylsulfonyl groups in this compound makes it unique and may confer distinct chemical and biological properties.
Similar compounds include:
- 1-(phenylsulfonyl)piperidine
- 1-(phenethylsulfonyl)piperidine
- 1-(phenylsulfonyl)piperidine-2-carboxylic acid
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-(2-phenylethylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c21-25(22,16-13-17-7-3-1-4-8-17)20-14-11-19(12-15-20)26(23,24)18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLGEDDMDVYORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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